molecular formula C11H15NO B3223204 (S)-2-(2-Methoxyphenyl)pyrrolidine CAS No. 1217612-37-7

(S)-2-(2-Methoxyphenyl)pyrrolidine

Cat. No.: B3223204
CAS No.: 1217612-37-7
M. Wt: 177.24 g/mol
InChI Key: DSRDQQWHCNKVAV-JTQLQIEISA-N
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Description

(S)-2-(2-Methoxyphenyl)pyrrolidine is a chiral secondary amine featuring a pyrrolidine ring substituted at the 2-position with a 2-methoxyphenyl group. Its hydrochloride salt (CAS 1381928-83-1) is commonly used in research due to enhanced stability and solubility. The compound’s stereochemistry and substituent positioning make it a candidate for catalytic and pharmaceutical applications, particularly in asymmetric synthesis .

Properties

IUPAC Name

(2S)-2-(2-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDQQWHCNKVAV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of 2-(2-methoxyphenyl)pyrrole using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Methoxyphenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-2-(2-Methoxyphenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(2-Methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Positional Isomers

The position of the methoxy group on the phenyl ring significantly impacts electronic and steric properties:

Compound Name Substituent Position CAS Number Molecular Formula M.Wt Solubility/Stability
(S)-2-(2-Methoxyphenyl)pyrrolidine HCl 2- (ortho) 1381928-83-1 C₁₁H₁₆ClNO 213.7 Stable at RT; hygroscopic
(S)-2-(3-Methoxyphenyl)pyrrolidine HCl 3- (meta) 1381929-36-7 C₁₁H₁₆ClNO 213.7 Likely similar stability
(S)-2-(4-Methoxyphenyl)pyrrolidine HCl 4- (para) Not explicitly listed C₁₁H₁₆ClNO 213.7 Para-substitution may reduce steric hindrance

Key Findings :

  • Para-substitution enhances electronic effects (e.g., resonance donation) without steric interference, which may improve solubility or reactivity .

Halogen-Substituted Analogs

Halogen atoms alter electronic properties and binding affinity:

Compound Name Substituent CAS Number Molecular Formula
(R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine HCl 2-Cl, 6-F 1381928-56-8 C₁₀H₁₁Cl₂FN
This compound HCl 2-OCH₃ 1381928-83-1 C₁₁H₁₆ClNO

Key Findings :

  • Halogenated analogs (e.g., Cl, F) exhibit increased electronegativity, enhancing hydrogen-bond acceptor capacity but reducing solubility in polar solvents.
  • Methoxy groups provide electron-donating effects, stabilizing charge-transfer interactions in catalytic systems .

Silyl-Substituted Pyrrolidines

Silyl groups (e.g., triphenylsilyl) introduce steric bulk and modify hydrogen-bonding networks:

Compound Name Substituent Key Property
(S)-2-(Triphenylsilyl)pyrrolidine HClO₄ SiPh₃ Strong hydrogen-bond acceptor
This compound HCl OCH₃ Moderate hydrogen-bond donor capacity

Key Findings :

  • Silyl substituents enhance crystallinity and thermal stability due to strong non-covalent interactions (e.g., ClO₄⁻ counterion in perchlorate salts) .
  • Methoxyphenyl derivatives prioritize electronic modulation over steric effects, making them versatile in asymmetric catalysis.

Benzothiazole Derivatives

Compound Name (Example) Core Structure Key Feature
N-(6-Methylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole + methoxyphenyl Potential pharmacological activity

Key Findings :

Physicochemical and Application Comparison

Solubility and Stability

  • Hydrochloride Salts : Exhibit improved water solubility compared to free bases. This compound HCl is stable at RT but sensitive to moisture .
  • Free Bases : Less stable but more lipophilic, suitable for organic-phase reactions.

Catalytic and Pharmaceutical Relevance

  • Catalysis : Methoxy groups in ortho positions may hinder substrate access in chiral catalysts, whereas para-substituted analogs offer better steric profiles .
  • Drug Design : Halogenated analogs are explored for antimicrobial activity, while methoxyphenyl derivatives target serotonin receptors due to structural mimicry of neurotransmitters .

Biological Activity

(S)-2-(2-Methoxyphenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring substituted with a 2-methoxyphenyl group. The synthesis typically involves the following steps:

  • Starting Materials : The synthesis begins with (S)-pyrrolidine-3-carboxylic acid and 2-methoxyphenyl halides.
  • Formation of the Pyrrolidine Ring : A cyclization reaction is carried out, often using bases like sodium hydride.
  • Introduction of Substituents : The methoxy group is introduced via nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer and anti-bacterial agent.

Anti-Cancer Activity

Research has shown that derivatives of pyrrolidine, including this compound, exhibit significant anti-cancer properties. A study involving related compounds demonstrated:

  • In Vitro Efficacy : Certain derivatives showed cytotoxic effects on M-Hela tumor cell lines, with some compounds exhibiting activity twice that of tamoxifen, a standard anti-cancer drug .
  • Mechanism of Action : The compounds induced apoptosis in cancer cells, highlighting their potential as therapeutic agents against malignancies .

Anti-Bacterial Activity

In addition to anti-cancer properties, this compound and its derivatives have demonstrated antibacterial activity. Notably:

  • Biofilm Suppression : Some pyrrolidine derivatives were found to effectively suppress bacterial biofilm growth, indicating their potential use in combating antibiotic-resistant strains .
  • Comparative Studies : In comparative studies, certain derivatives showed improved antibacterial efficacy compared to traditional antibiotics .

Case Studies

  • Cancer Cell Line Studies : A specific derivative was tested against M-Hela cells, where it induced apoptosis at concentrations corresponding to its IC50 value. The results indicated a significant cytotoxic effect while maintaining lower toxicity towards normal liver cells .
  • Murine Models : In vivo studies using P388 murine leukemia models demonstrated that treated animals showed increased survival rates and prolonged life spans when administered with this compound derivatives .

Data Summary

Compound Activity Type IC50 (µM) Effect on Normal Cells Survival Rate (%)
This compoundAnti-Cancer28.0 ± 2.5Low83%
Derivative XAnti-BacterialNot specifiedModerateNot applicable

Q & A

Q. What computational tools predict off-target interactions (e.g., hERG channel inhibition)?

  • Methodology : Perform molecular docking with hERG homology models (e.g., RosettaCM). Validate with patch-clamp electrophysiology. Substituents larger than -OCH₃ at the 2-position reduce hERG binding by 40% due to steric clashes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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